NH2-PEG8-OH

PROTAC linker design spatial control discrete PEG

Researchers facing inconsistent ternary complex formation in PROTACs due to suboptimal linker length can resolve this with NH2-PEG8-OH. Its discrete 32.1 Å PEG8 spacer bridges inter-pocket distances >3 nm, enhancing residence time up to 10-fold vs. PEG4. For ADC development, PEG8 linkers enable high DAR8 with minimal aggregation, improving pharmacokinetics. Key supply advantages: • >97% purity with exact stoichiometric control for reproducible conjugation. • Batch-to-batch discrete MW ensures consistent spatial control. • Ships ambient; long-term storage at -20 °C.

Molecular Formula C16H35NO8
Molecular Weight 369.45 g/mol
CAS No. 352439-37-3
Cat. No. B1665985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-PEG8-OH
CAS352439-37-3
SynonymsAmino-PEG8-alcohol
Molecular FormulaC16H35NO8
Molecular Weight369.45 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCO)N
InChIInChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2
InChIKeyDGWYLEGXXDZPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NH2-PEG8-OH Procurement Guide


NH2-PEG8-OH (CAS 352439-37-3), also known as Amino-PEG8-alcohol or 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, is a heterobifunctional polyethylene glycol (PEG) derivative containing a primary amine and a hydroxyl group separated by a discrete, single molecular weight PEG8 spacer of 28 atoms and 32.1 Å in length . It is a member of the amino-PEGn-alcohol class, which provides orthogonal reactivity for sequential conjugation strategies. This compound is primarily classified as a non-cleavable PEG-based linker for PROTACs and a PEGylation reagent for bioconjugation, with a molecular formula of C16H35NO8 and a molecular weight of 369.45 g/mol .

Workflow

PROTAC linker design, ADC bioconjugation, precision surface PEGylation

Selection Logic

Discrete PEG8 spacer (32.1 Å) for exact spatial control in ternary complex bridging

Use Context

Heterobifunctional amine/hydroxyl for orthogonal sequential conjugation strategies

NH2-PEG8-OH Substitution Risks


The amino-PEGn-alcohol class is not functionally interchangeable due to the critical dependence of linker length on ternary complex formation in PROTACs and pharmacokinetic performance in ADCs. In PROTAC applications, PEG4, PEG6, and PEG8 span a discrete subset of conformational space, with the progression from PEG4 to PEG8 capable of enhancing residence time in the ternary complex by up to an order of magnitude [1]. Substituting NH2-PEG8-OH with shorter homologues like NH2-PEG4-OH can enforce a near-rigid span that may fail to bridge inter-pocket distances exceeding 3 nm, while longer linkers such as NH2-PEG12-OH may introduce excessive conformational entropy, reducing cooperativity [1]. In ADC applications, linker length directly modulates aggregation propensity and in vivo efficacy; DAR8-ADCs with PEG8 linkers exhibit superior pharmacokinetic profiles and anti-tumor activity compared to those with PEG4 linkers [2]. Furthermore, NH2-PEG8-OH is a discrete, single molecular weight entity with a precisely defined spacer of 32.1 Å, offering exact spatial control and batch-to-batch reproducibility that polydisperse PEG alternatives cannot provide .

Shorter PEG4/PEG6 linkers

May fail to span inter-pocket distances exceeding 3 nm in PROTAC ternary complex formation; near-rigid span limits conformational sampling.

Longer PEG12 linker

Excessive conformational entropy may reduce binding cooperativity; linker length directly modulates aggregation propensity in ADCs.

Polydisperse PEG alternatives

Mixture of chain lengths introduces lot-to-lot variability in conjugation stoichiometry, spatial arrangement, and biological readouts.

NH2-PEG8-OH Evidence Guide


Precise Spacer Length Advantage

NH2-PEG8-OH provides a discrete PEG8 spacer of 28 atoms and 32.1 Å in length, offering exact spatial control compared to shorter homologues such as NH2-PEG4-OH and NH2-PEG6-OH . This precise length is critical for spanning inter-pocket distances that often exceed 3 nm in ternary complex formation [1].

Spacer Length
Head-to-head
32.1 Å (28 atoms)
Provides defined reach for inter-pocket bridging, longer than PEG4/PEG6, shorter than PEG12.
Approximately 82% longer than PEG4; discrete length enables reproducible spatial control.
PROTAC linker design spatial control discrete PEG

ADC PK: PEG8 vs. PEG4

In ADC development, the use of PEG8-based linkers, such as those derived from NH2-PEG8-OH, results in a significantly improved pharmacokinetic profile compared to shorter PEG4 linkers. DAR8-ADCs prepared with PEG8 linkers demonstrated a better PK profile and stronger in vivo anti-tumor activity than those prepared with PEG4 linkers [1]. The study also noted that increasing PEG chain length from 4 to 8 to 12 units decreases conjugate hydrophobicity and reduces aggregation [1].

ADC PK: PEG8 vs PEG4
Class-level
Improved PK profile and anti-tumor activity for DAR8-PEG8 vs PEG4 linkers
Supports linker-length impact on in vivo model response; PEG8 and PEG12 reduce aggregation.
Xenograft model context; DAR8-ADC with MMAE.
ADC linker pharmacokinetics DAR8-ADC

Purity and Conjugation Reproducibility

NH2-PEG8-OH is available as a discrete, single molecular weight compound with a purity of >98% (or ≥95% from some vendors), ensuring precise spatial control and batch-to-batch reproducibility . In contrast, polydisperse PEG reagents, such as those with average molecular weights (e.g., PEG 2000), consist of a mixture of chain lengths, which can introduce variability in conjugation stoichiometry, spatial arrangement, and downstream biological performance [1].

Purity & Reproducibility
Class-level
Single MW, purity >98%
Enables exact stoichiometric control and batch-to-batch reproducibility.
Polydisperse PEGs exhibit lot-dependent chain-length distribution.
PEGylation bioconjugation reproducibility

Ternary Complex Stability in PROTACs

In PROTAC design, linker length is a critical determinant of ternary complex stability and degradation efficiency. Structure-activity relationship studies indicate that the progression from PEG4 to PEG8 linkers can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values for target degradation [1]. This is attributed to the PEG8 spacer's ability to provide additional 'breathing room' for targets that undergo large domain rearrangements upon ligand binding, while maintaining sufficient rigidity to prevent entropic collapse [1].

Ternary Complex Stability
Class-level
Up to 10-fold increase in residence time (PEG8 vs PEG4)
Linker length can influence degradation efficiency; PEG8 may benefit targets with domain rearrangements.
PROTAC SAR context; class-level inference.
PROTAC ternary complex residence time

NH2-PEG8-OH Application Scenarios


PROTAC Ternary Complex Optimization

NH2-PEG8-OH is the optimal linker choice for PROTAC development when experimental evidence suggests that inter-pocket distances exceed 3 nm or when the target protein undergoes significant domain rearrangements upon ligand binding. The discrete 32.1 Å spacer provides the necessary reach without introducing excessive conformational entropy that can destabilize the ternary complex [1]. Medicinal chemists should prioritize this compound when screening PEG4, PEG6, and PEG8 homologues in parallel to identify the optimal linker length for cooperative ternary complex formation [1].

High-DAR ADC with Reduced Aggregation

For antibody-drug conjugate (ADC) development requiring high drug-to-antibody ratios (DAR8) while minimizing aggregation, linkers based on NH2-PEG8-OH provide a critical advantage. Studies comparing PEG4, PEG8, and PEG12 linkers in DAR8-ADCs demonstrate that PEG8 linkers offer a superior balance of hydrophilicity, reduced aggregation, and improved pharmacokinetics compared to PEG4 linkers, resulting in stronger in vivo anti-tumor activity [1]. This makes NH2-PEG8-OH the linker of choice when high DAR and low aggregation are essential for therapeutic efficacy.

Precision Surface Functionalization and Biosensor Construction

NH2-PEG8-OH is ideally suited for surface modification applications requiring precise spatial control, such as biosensor construction, nanoparticle coating, and microfluidic device functionalization. The discrete PEG8 spacer (32.1 Å) and high purity (>98%) ensure exact stoichiometric control and reproducible surface density of functional groups [1][2]. This is in contrast to polydisperse PEG reagents, which introduce variability in coating thickness and functional group availability, potentially compromising device performance and assay reproducibility [2].

Orthogonal Conjugation for Multifunctional Biomolecules

The heterobifunctional nature of NH2-PEG8-OH, with a primary amine for rapid coupling to carboxylic acids or activated esters and a hydroxyl group for further derivatization, makes it a versatile building block for constructing multifunctional biomolecules [1]. This orthogonal reactivity is particularly valuable in the synthesis of targeted drug delivery systems, where the amine can be conjugated to a targeting ligand and the hydroxyl can be modified to attach a cytotoxic payload or imaging agent [2]. The PEG8 spacer further enhances the solubility and reduces the immunogenicity of the final conjugate [1].

Application
Selection Property
Validation Focus
PROTAC ternary complex formation studies
Discrete PEG8 spacer for inter-pocket bridging
Residence time and degradation potency assay
High-DAR ADC research with aggregation control
PEG8-based linker to modulate hydrophilicity
In vivo pharmacokinetics and aggregation assessment
Precision surface functionalization
Discrete 32.1 Å spacer for uniform coating
Surface density and assay reproducibility
Multifunctional biomolecule construction
Heterobifunctional amine/hydroxyl reactivity
Orthogonal conjugation efficiency and purity

Technical Documentation Hub

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